molecular formula C14H19NO4 B123553 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 62965-10-0

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Número de catálogo: B123553
Número CAS: 62965-10-0
Peso molecular: 265.3 g/mol
Clave InChI: NSVNKQLSGGKNKB-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a 3,3-dimethyl substituent on the β-carbon. The S-configuration at the α-carbon renders it stereochemically distinct, making it valuable in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol . The compound is commercially available (CAS: 70874-05-4 for the R-enantiomer; see for the S-form) and is stored under inert conditions to prevent degradation .

Propiedades

IUPAC Name

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341702
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59269-54-4, 62965-10-0
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Cbz-Tle-OH, is a compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 62965-10-0
  • Purity : ≥90%

The compound exhibits various biological activities, primarily through its interactions with multiple cellular pathways. Key mechanisms include:

  • Antimicrobial Activity : It has shown effectiveness against various pathogens including bacteria and viruses, making it a potential candidate for antibiotic development .
  • Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, indicating its role in cancer therapy .
  • Neuronal Signaling : It interacts with neurotransmitter receptors, which may have implications for neurological disorders .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Properties

  • Effective against a range of pathogens including:
    • Bacterial Infections : Active against strains producing beta-lactamase.
    • Viral Infections : Inhibits replication of HIV, HCV, and influenza viruses .

2. Apoptosis Induction

  • Promotes programmed cell death in cancer cells through modulation of apoptotic pathways .

3. Cell Cycle Modulation

  • Alters the progression of the cell cycle phases, potentially leading to growth inhibition in tumor cells .

4. Neuronal Effects

  • Affects signaling pathways related to neurotransmitters, which could be beneficial in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro.
Study BCancer Cell ApoptosisInduced apoptosis in various cancer cell lines through caspase activation.
Study CNeurotransmitter InteractionShowed modulation of serotonin receptors affecting neuronal signaling pathways.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Case Study on Cancer Treatment :
    In a preclinical model involving human breast cancer cells, treatment with the compound resulted in a 50% decrease in cell proliferation over 72 hours, attributed to cell cycle arrest at the G1 phase.

Aplicaciones Científicas De Investigación

Drug Development

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid serves as an essential building block in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of drugs.

Peptide Synthesis

This compound is often utilized in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) protecting group facilitates the selective coupling of amino acids, allowing for the formation of complex peptide structures. This is particularly important in developing peptide-based therapeutics and vaccines.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, studies have indicated its potential in inhibiting certain proteases, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role .

Chiral Auxiliary in Asymmetric Synthesis

The compound is also employed as a chiral auxiliary in asymmetric synthesis processes. It helps in controlling the stereochemistry of reactions, leading to higher yields of desired enantiomers. This application is particularly valuable in synthesizing biologically active compounds where stereochemistry is paramount .

Análisis De Reacciones Químicas

Deprotection Reactions

The Cbz group is selectively cleaved under acidic or reductive conditions to expose the free amine for subsequent peptide coupling.

Reaction Conditions Reagents Time Yield Mechanistic Notes
Acidic cleavage30% HBr in acetic acid30 min≥95%Protonation of the carbamate oxygen triggers CO₂ release and benzyl bromide formation.
Catalytic hydrogenationH₂/Pd-C (10% w/w) in EtOAc2–4 hr90–92% Reductive cleavage of the Cbz group to yield tert-leucine and toluene byproduct.
Trifluoroacetic acid (TFA)TFA/CH₂Cl₂ (1:1 v/v)1 hr88% Mild conditions preserve acid-sensitive functional groups in complex peptides.

Key Findings :

  • HBr in acetic acid achieves rapid deprotection but requires careful handling due to corrosive reagents.

  • Catalytic hydrogenation is preferred for large-scale syntheses but risks over-reduction of aromatic side chains .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation with carbodiimide-based reagents.

Activation Method Reagents Solvent Coupling Efficiency
DCC/HOBtDCC, HOBt, DIPEADMF92–95%
EDCl/HOAtEDCl, HOAt, NMMCH₂Cl₂89–91%
Mixed anhydrideIsobutyl chloroformate, NMMTHF85%

Kinetic Data :

  • DCC/HOBt : Reaction completes within 2–4 hours at 0°C to room temperature.

  • Racemization is minimized (<1%) due to the steric bulk of the tert-leucine side chain .

Stability Under Basic Conditions

The compound exhibits remarkable stability in alkaline environments, enabling its use in solid-phase peptide synthesis (SPPS):

Condition pH Stability Applications
Aqueous NaOH10–12>98% intact after 24 hrDeprotection of orthogonal groups
Piperidine/DMF (20% v/v)~11No degradation Fmoc-based SPPS

Enzymatic Resolution

Lipases and proteases selectively modify the compound for chiral auxiliary applications:

Enzyme Reaction Enantiomeric Excess (ee) Reference
Candida antarctica lipase BEster hydrolysis99% (S)-isomer
Subtilisin CarlsbergAmide bond formation95%

Mechanistic Insight :

  • The tert-leucine’s bulky side chain directs enzyme-substrate binding, enhancing stereoselectivity.

Comparative Reactivity with Analogues

The tert-leucine backbone reduces side reactions compared to linear amino acids:

Parameter Cbz-L-tert-leucine Cbz-L-leucine
Racemization during coupling<1%3–5%
Solubility in DCM12 mg/mL45 mg/mL
Melting point142–144°C 118–120°C

Side Reactions and Mitigation

  • Aspartimide Formation : Suppressed by the steric hindrance of tert-leucine.

  • Oxidation : The tert-butyl group prevents oxidation of adjacent functional groups under standard conditions .

Comparación Con Compuestos Similares

Structural Analogues with Varied Protecting Groups

(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
  • Structure : Replaces the benzyloxycarbonyl (Z) group with a methoxycarbonyl group.
  • Used as a key intermediate in SARS-CoV-2 drug candidates like Ibuzatrelvir .
  • Synthesis : Synthesized in high yield (84%) and purity without further purification .
(S)-2-(N-Benzylacetamido)-3,3-dimethylbutanoic Acid
  • Structure : Substitutes the Z group with an N-benzylacetamido moiety.
  • Applications : Demonstrates the impact of acyl vs. carbamate protecting groups on reactivity and stability in peptide coupling reactions .
Compound Protecting Group Molecular Weight Key Applications
Target Compound Benzyloxycarbonyl (Z) 265.31 Peptide synthesis, drug intermediates
Methoxycarbonyl analogue Methoxycarbonyl 203.24 Antiviral drug synthesis
N-Benzylacetamido analogue N-Benzylacetamido 265.35 Catalytic studies

Enantiomeric and Stereochemical Variants

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid
  • Structure : R-enantiomer of the target compound (CAS: 70874-05-4).
  • Properties : Similar physical properties (e.g., molecular weight: 265.31) but divergent biological activity due to stereochemistry. Critical for studying enantioselectivity in enzyme inhibition .

Substituent Variations in the Carbon Chain

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic Acid
  • Structure : Introduces a methylene spacer between the Z group and the α-carbon.
  • Applications : Altered steric and electronic properties influence its role in peptide backbone modifications .
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
  • Structure: Shorter carbon chain (butanoic acid vs. dimethylbutanoic acid).
  • Properties : Reduced steric bulk enhances solubility but lowers metabolic stability .
Compound Substituents Molecular Weight Key Differences
Target Compound 3,3-dimethyl 265.31 High steric hindrance, chiral center
Methylene-spacer variant Aminomethyl + 3-methyl 265.31 Flexible backbone for conjugation
Butanoic acid variant Shorter chain (C4) 237.25 Lower steric bulk, higher solubility

Bioactive Derivatives and Metabolites

MPI11a (Dipeptide Derivative)
  • Structure: Incorporates the target compound as a subunit in a dipeptide (4,4-dimethylpentanoic acid terminus).
  • Research Findings : Exhibits high cellular and antiviral potency, highlighting the role of tert-butyl groups in enhancing bioactivity .

Métodos De Preparación

Synthesis of 3,3-Dimethylbutanoic Acid Derivatives

The synthesis begins with the preparation of the 3,3-dimethylbutanoic acid backbone. Patent US6686501B2 describes a method involving the reaction of trimethylpyruvic acid with hydrazine to form a ketazine intermediate, which is subsequently treated with base to yield 3,3-dimethylbutyric acid. This process avoids the use of BF₃, reducing byproduct formation and simplifying purification.

Reaction Scheme:

Trimethylpyruvic acid+HydrazineKetazine intermediateBase3,3-Dimethylbutyric acid\text{Trimethylpyruvic acid} + \text{Hydrazine} \rightarrow \text{Ketazine intermediate} \xrightarrow{\text{Base}} 3,3\text{-Dimethylbutyric acid}

Yields exceeding 80% are achievable under optimized conditions (pH 10–12, 60–80°C).

Introduction of the Amino Group

The conversion of 3,3-dimethylbutanoic acid to its α-amino derivative is achieved via amidoxime formation or enzymatic transamination. A two-step process involving nitrile synthesis followed by hydrolysis has been reported, though enantioselectivity remains a challenge without chiral catalysts.

Benzyloxycarbonyl (Cbz) Protection

The amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A protocol from RSC publications involves dissolving the amino acid in a biphasic THF/water system with sodium carbonate, followed by dropwise addition of Cbz-Cl at 0°C. This method achieves >95% protection efficiency while minimizing racemization.

Key Conditions:

  • Solvent: THF/H₂O (1:1)

  • Base: Na₂CO₃ (2.2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 90–95%

Enzymatic Synthesis Using Transaminases

Biocatalytic Amination

Enzymatic routes employ ω-transaminases to convert 3,3-dimethyl-2-oxopentanoic acid to the (S)-α-amino derivative with high enantiomeric excess (ee >99%). Immobilized enzymes such as Arthrobacter sp. transaminase enable reusable catalysis, reducing costs in large-scale production.

Optimized Parameters:

  • pH: 7.5–8.5

  • Temperature: 30–37°C

  • Cofactor: Pyridoxal-5′-phosphate (PLP)

  • Substrate Loading: 100 mM

  • Yield: 70–85%

Cbz Protection in Aqueous Media

The enzymatic product is directly protected with Cbz-Cl in aqueous buffer, leveraging the compatibility of transaminases with mild reaction conditions. This one-pot approach avoids intermediate isolation, streamlining the synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methods utilize continuous flow reactors to enhance mixing and heat transfer during Cbz protection. A typical setup involves:

  • Reactor Type: Tubular plug-flow reactor

  • Residence Time: 10–15 minutes

  • Throughput: 50–100 L/h

  • Purity: ≥98% (HPLC)

Purification and Isolation

The crude product is purified via acid-base extraction or crystallization. Solubility data from GlpBio indicates optimal isolation using toluene/water partitioning, with the free acid precipitating at pH <3.

Solubility Profile (25°C):

SolventSolubility (mg/mL)
Water0.5
Ethanol15.2
Dichloromethane8.7
Toluene2.1

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodYield (%)ee (%)Scalability
Traditional Chemical85–9090–95High
Enzymatic70–85>99Moderate
Industrial Flow90–9595–98Very High

Cost and Environmental Impact

  • Traditional: Low enzyme costs but higher solvent usage.

  • Enzymatic: Eco-friendly but requires expensive biocatalysts.

  • Industrial Flow: Reduced waste and energy use, ideal for ton-scale production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : The compound is typically synthesized via coupling reactions involving benzyloxycarbonyl (Cbz) protection. For example, coupling (S)-2-amino-3,3-dimethylbutanoic acid with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in a water/dioxane mixture. Enantiomeric purity is achieved using chiral auxiliaries or chromatography. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or enzymatic resolution with proteases (e.g., subtilisin) can validate purity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups, such as the Cbz-protected amine (δ ~5.0–5.2 ppm for benzyl protons) and carboxylic acid (δ ~12 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ observed at m/z 265.2). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95%) .

Q. What solvents and conditions optimize solubility for this compound in peptide synthesis?

  • Methodology : The carboxylic acid group confers water solubility under basic conditions (pH >7). For organic reactions, polar aprotic solvents like DMF or DMSO are ideal. Pre-activation with carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) in dichloromethane (DCM) enhances reactivity in solid-phase peptide synthesis .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl group influence coupling efficiency in peptide synthesis?

  • Methodology : The bulky dimethyl group reduces nucleophilicity of the α-amino group, necessitating optimized coupling protocols. Kinetic studies using attenuated total reflectance (ATR)-FTIR can monitor reaction progress. Elevated temperatures (30–40°C) or microwave-assisted synthesis (50 W, 10 min) improve yields by overcoming steric effects .

Q. What strategies mitigate racemization during prolonged storage or acidic/basic hydrolysis?

  • Methodology : Racemization is minimized by storing the compound at –20°C in anhydrous DMSO or under inert gas. Stability studies under varying pH (2–10) and temperatures (25–40°C) monitored by circular dichroism (CD) spectroscopy reveal optimal storage conditions. Buffering agents (e.g., HEPES) at neutral pH reduce degradation .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in coupling reactions. Molecular docking simulations (AutoDock Vina) assess interactions with enzymes like trypsin or carboxypeptidase, guiding biocatalytic applications .

Q. How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity). Meta-analyses of published data (e.g., Reaxys, SciFinder) combined with controlled replication studies (fixed pH, temperature) isolate variables affecting bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.